molecular formula C15H14ClN3O4S B2822688 ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate CAS No. 1024870-00-5

ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate

Cat. No. B2822688
CAS RN: 1024870-00-5
M. Wt: 367.8
InChI Key: GWFLPCNXXKRRNG-UNOMPAQXSA-N
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Description

Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate, or ECMBT, is a synthetic compound that has been studied for a variety of scientific applications. ECMBT is a compound of particular interest due to its unique structure, which is composed of a thiazole ring and a carboxylic acid moiety connected by a methylene bridge. ECMBT has been studied for its potential use in biochemistry, physiology, and laboratory experiments, and has been found to have a number of advantages and limitations.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate is involved in the synthesis of thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, as demonstrated by El-bayouki and Basyouni (1988) (El-bayouki & Basyouni, 1988).
  • Jing (2003) improved the synthesis process of this compound, enhancing its yield and reducing production costs (Jing, 2003).
  • Youssef and Amin (2012) used the compound in microwave-assisted synthesis of thiazolopyrimidine derivatives, showing its effectiveness in creating compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Biological and Medicinal Applications

  • The compound is a key intermediate in the synthesis of beta-lactam antibiotics with significant activity against Gram-negative bacteria, as described by Woulfe and Miller (1985) (Woulfe & Miller, 1985).
  • It's also used in the synthesis of thiazolino[3,2‐a]pyrimidine derivatives, which have been analyzed for their structure and reactions by Campaigne et al. (1981) (Campaigne et al., 1981).
  • The compound has been utilized in the preparation of [14C]Cefepime hydrochloride, a radiolabelled version of the antibiotic cefepime, as reported by Standridge and Swigor (1993) (Standridge & Swigor, 1993).

Additional Applications

  • Mohamed (2014) described the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting its potential in synthesizing diverse chemical entities (Mohamed, 2014).
  • Kalhor (2015) utilized the compound in a one-pot synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2- ylamino)(aryl)methylthio) acetates, demonstrating its versatility in organic synthesis (Kalhor, 2015).

properties

IUPAC Name

ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-3-23-14(21)12(19-22-2)11-8-24-15(17-11)18-13(20)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18,20)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFLPCNXXKRRNG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate

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